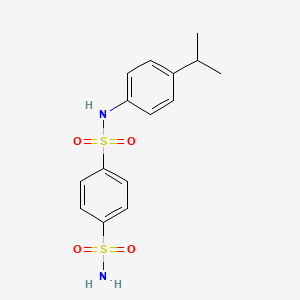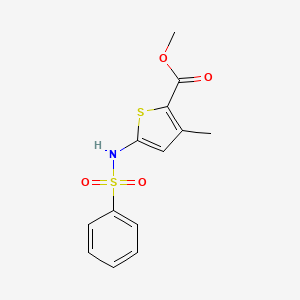
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile, also known as MMSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MMSP belongs to the class of sulfonyl nitrile compounds and has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can induce cell cycle arrest and apoptosis in cancer cells. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been found to inhibit cell migration and invasion, which are important mechanisms for cancer metastasis. In addition, (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been shown to decrease the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile for lab experiments is its relatively low toxicity. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been shown to have low cytotoxicity in various cell lines, which makes it a suitable candidate for further research. Another advantage of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is its stability and ease of synthesis. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can be synthesized using readily available reagents and can be stored for long periods without significant degradation.
One limitation of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile for lab experiments is its limited solubility in water. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is highly soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, but has low solubility in water. This can make it challenging to administer (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile in in vivo experiments. Another limitation of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is the lack of clinical data on its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile. One area of research is the development of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile derivatives with improved solubility and bioavailability. This could enhance the effectiveness of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile in in vivo experiments and potentially lead to the development of new anti-cancer and anti-inflammatory drugs.
Another area of research is the elucidation of the mechanism of action of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile. Further studies are needed to understand the molecular targets of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile and the signaling pathways involved in its anti-cancer and anti-inflammatory effects.
In conclusion, (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is a promising compound with potential therapeutic benefits in cancer, inflammation, and diabetes. Further research is needed to fully understand its mechanism of action and to develop (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile derivatives with improved solubility and bioavailability.
Métodos De Síntesis
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with malononitrile to form 2-methoxy-3-(1H-indol-3-yl)acrylonitrile. The second step involves the reaction of the resulting compound with dimethyl sulfoxide (DMSO) and sulfur trioxide (SO3) to form (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile. The yield of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been the subject of numerous scientific studies due to its potential therapeutic benefits. One of the most significant applications of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is in the treatment of cancer. Several studies have shown that (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing the spread of cancer.
In addition to its anti-cancer properties, (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been found to exhibit anti-inflammatory and anti-diabetic effects. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-11-6-4-3-5-9(11)7-10(8-12)16(2,13)14/h3-7H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEXLMTULWNCDO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-cyanoethyl)-4-(4-fluorophenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7636270.png)
![[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)
![[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636293.png)
![[2-(5-methoxycarbonyl-2-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636297.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)

![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)
![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B7636320.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)
![5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B7636354.png)
![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)

